The compound 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by a cyclohexene moiety and various functional groups that suggest its utility in pharmaceutical contexts. The systematic IUPAC name for this compound is (2E)-4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxobut-2-enoic acid, and it has been associated with various biological activities, particularly in the realm of drug development.
This compound falls under the category of amino acids due to its carboxylic acid functional group and the presence of an amino group. It also contains a ketone functional group, classifying it as a keto acid. Its structural complexity arises from the cyclohexene ring and difluoromethoxy substituent, making it an interesting subject for further chemical and biological studies.
The synthesis of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions, including:
Technical details regarding specific reagents, solvents, and reaction conditions are crucial for reproducibility but are often proprietary or protected under intellectual property laws .
The molecular formula for this compound is , indicating a relatively large molecular size with multiple functional groups contributing to its reactivity and biological activity.
C1CCC(=CC1)CCNC(=O)C=CC(=O)O
which represents the arrangement of atoms in the molecule.This structural complexity suggests potential interactions with biological targets, making it a candidate for drug development .
The compound can participate in several chemical reactions:
Understanding these reactions is essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid likely involves:
Data on specific targets and pathways would be necessary to elucidate its complete mechanism of action .
The physical properties of this compound include:
Key chemical properties include:
Relevant data from spectral analysis (e.g., mass spectrometry) can provide insights into these properties .
The primary applications of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid include:
Further research into its efficacy and safety profile will be necessary to fully realize its potential applications in medicine .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: